REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:11][CH2:10][CH2:9][CH:8]([C:12]([O:14][CH3:15])=[O:13])[C:7](=O)[C:6]=2[CH:17]=1.[BH4-].[Na+].O>C1COCC1.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:11][CH2:10][CH2:9][C:8]([C:12]([O:14][CH3:15])=[O:13])=[CH:7][C:6]=2[CH:17]=1 |f:1.2|
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Name
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methyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carboxylate
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Quantity
|
24.94 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(C(CCS2)C(=O)OC)=O)C1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
2.99 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was kept at −15 to 20° C.
|
Type
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EXTRACTION
|
Details
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the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
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The organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Under reduced pressure, the solvent was evaporated
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Type
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DISSOLUTION
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Details
|
the residue (24.38 g) was dissolved in THF (200 ml)
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Type
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ADDITION
|
Details
|
To the mixture was added triethylamine (26 ml)
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Type
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ADDITION
|
Details
|
to the mixture was added dropwise at 0° C. methanesulfonyl chloride (9.2 ml)
|
Type
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STIRRING
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
To the mixture was added dropwise 1,8-diaza-bicyclo[5,4,0]-7-undecene (17.9 g)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
To the mixture was added water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Under reduced pressure, the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified with column chromatography (ethyl acetate/hexane=1:10)
|
Type
|
CONCENTRATION
|
Details
|
Under reduced pressure, the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting crystals were recrystallized from ethyl acetate/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=C(CCS2)C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |